

# Pharmacokinetic Profile: A Comparative Analysis of Lansoprazole and its N-oxide Metabolite

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## Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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This guide provides a detailed comparison of the pharmacokinetic properties of the proton pump inhibitor Lansoprazole and its N-oxide derivative. While extensive data is available for Lansoprazole and its primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, there is a notable absence of published in vivo or in vitro pharmacokinetic studies specifically characterizing **Lansoprazole N-oxide**. This document summarizes the known pharmacokinetic parameters of Lansoprazole and its major metabolites, outlines the established metabolic pathways, and provides a representative experimental protocol for their quantification. The guide also highlights the current knowledge gap regarding the pharmacokinetics of **Lansoprazole N-oxide**, a compound identified as a potential impurity and degradation product of the parent drug.

## Quantitative Pharmacokinetic Data

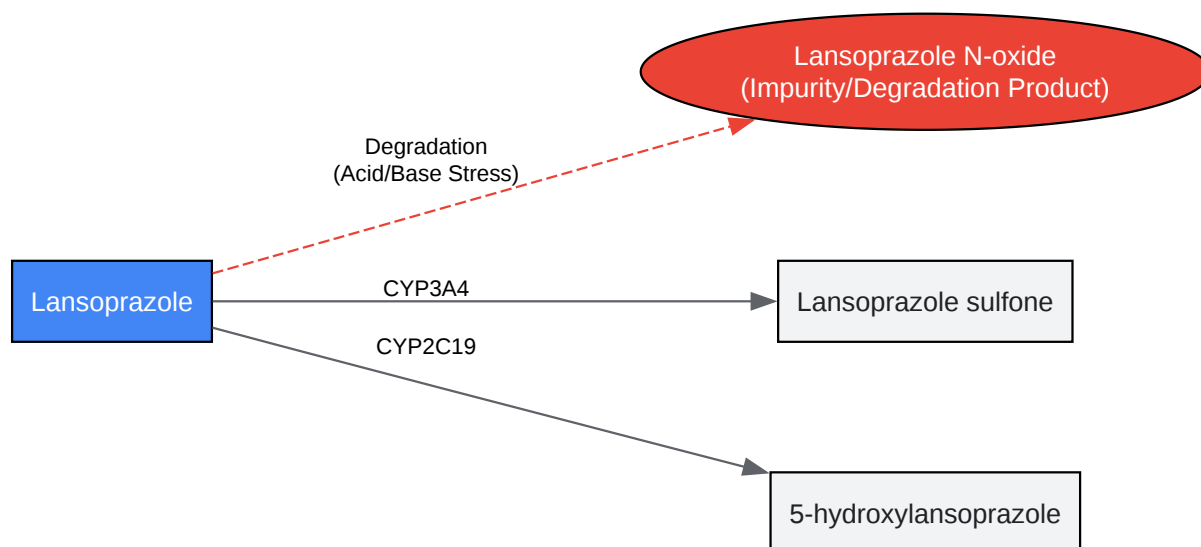
A comprehensive search of scientific literature did not yield specific pharmacokinetic data (e.g., AUC, Cmax, Tmax, half-life) for **Lansoprazole N-oxide**. The following table summarizes the key pharmacokinetic parameters for Lansoprazole and its two primary metabolites, 5'-hydroxy lansoprazole and lansoprazole sulfone, in healthy Chinese male volunteers following a single 30 mg oral dose of Lansoprazole.

Parameter	Lansoprazole	5'-hydroxy lansoprazole	Lansoprazole sulfone	Lansoprazole N-oxide
Cmax (ng/mL)	1047 (± 344)	111.2 (± 41.8)	66.6 (± 52.9)	Data Not Available
Tmax (hours)	2.0 (± 0.7)	2.1 (± 0.8)	1.9 (± 0.8)	Data Not Available
AUC0-24 (ng/mL/h)	3388 (± 1484)	317.0 (± 81.2)	231.9 (± 241.7)	Data Not Available
t <sub>1/2</sub> (hours)	2.24 (± 1.43)	2.31 (± 1.18)	2.52 (± 1.54)	Data Not Available

Data presented as mean (± SD). Data sourced from a study in healthy Chinese male volunteers.[1]

## Metabolic Pathways of Lansoprazole

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] The main metabolic pathways involve hydroxylation to form 5-hydroxylansoprazole and oxidation to lansoprazole sulfone.[2][3] **Lansoprazole N-oxide** is considered a potential impurity and a degradation product that can form under acidic or basic stress conditions.



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Metabolic and Degradation Pathways of Lansoprazole.

## Experimental Protocols

Bioanalytical Method for the Quantification of Lansoprazole and its Metabolites in Human Plasma

The following is a representative experimental protocol for the determination of lansoprazole and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted to include the quantification of **Lansoprazole N-oxide**, provided a certified reference standard is available.

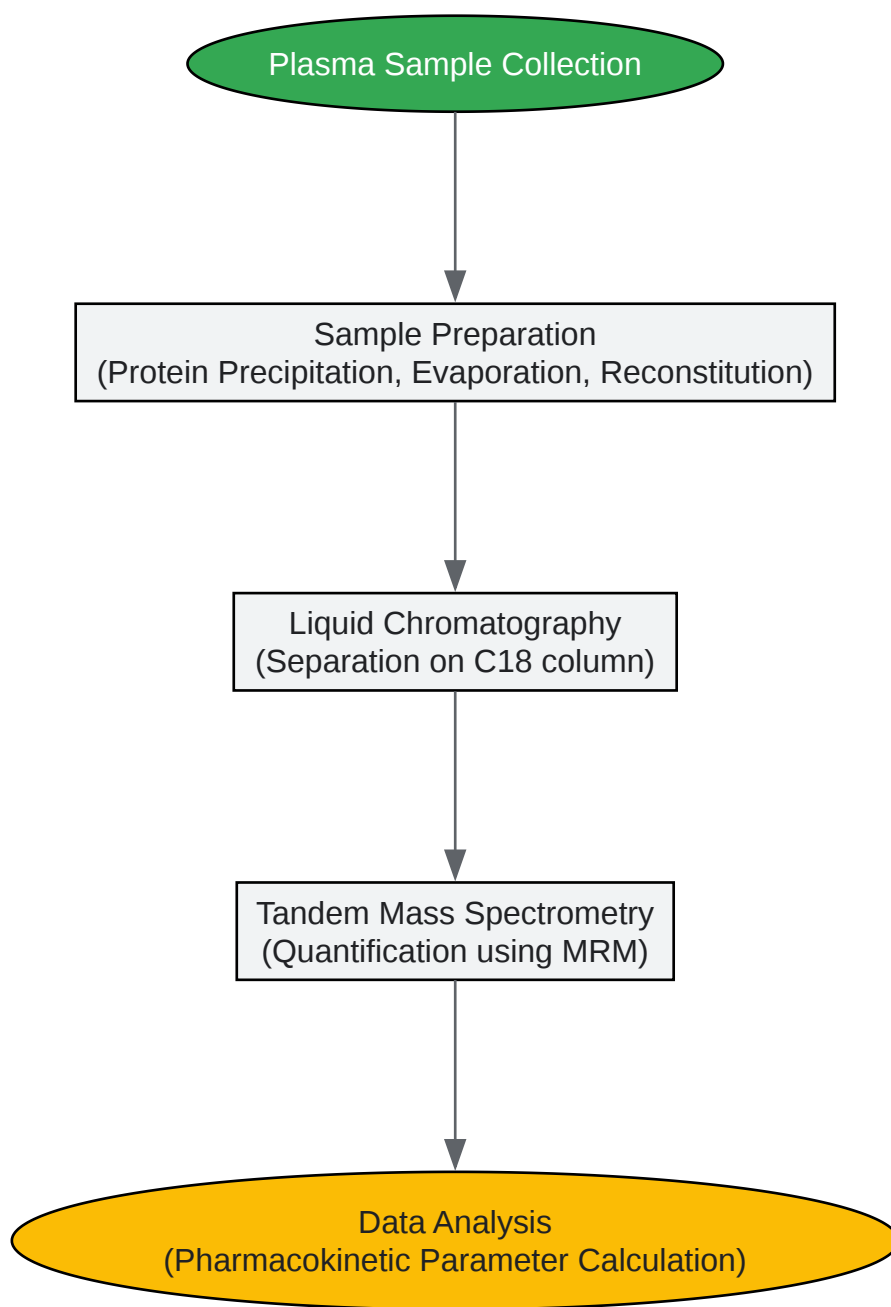
### 1. Sample Preparation

- To 100  $\mu$ L of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of lansoprazole).
- Precipitate proteins by adding 300  $\mu$ L of acetonitrile.
- Vortex the mixture for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## 2. LC-MS/MS Conditions

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for lansoprazole, its metabolites, and the internal standard should be optimized for the instrument being used.



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## References

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